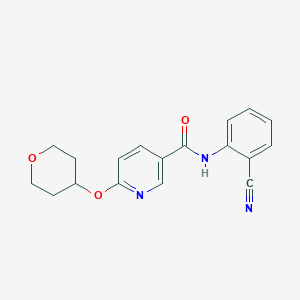![molecular formula C10H18O B2582758 (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287283-52-5](/img/structure/B2582758.png)
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is characterized by its three-dimensional, highly strained ring system, which imparts unique chemical and physical properties. The compound is of interest in various fields, including materials science, drug discovery, and organic synthesis, due to its potential as a bioisostere and its ability to enhance the solubility and stability of drug molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the bridgehead positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as bicyclo[1.1.0]butanes and [1.1.1]propellanes, followed by functionalization and purification steps. The use of nickel/photoredox catalysis has been reported for the efficient synthesis of disubstituted bicyclo[1.1.1]pentane derivatives.
化学反应分析
Types of Reactions: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学研究应用
Chemistry: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and molecular architectures .
Biology and Medicine: The compound is explored as a bioisostere in drug discovery, where it can replace traditional functional groups to enhance the solubility, potency, and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals, molecular rods, and metal-organic frameworks .
作用机制
The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the binding affinity and specificity of the compound to its targets, potentially leading to improved therapeutic effects. The molecular pathways involved may include interactions with enzymes, receptors, and other biomolecules, depending on the specific application .
相似化合物的比较
Bicyclo[1.1.0]butanes: These compounds share a similar strained ring system and are used as intermediates in the synthesis of bicyclo[1.1.1]pentanes.
Uniqueness: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and physical properties. The bicyclo[1.1.1]pentane core provides a distinct three-dimensional structure that can enhance the performance of the compound in various applications .
属性
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYYMWTAQTSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
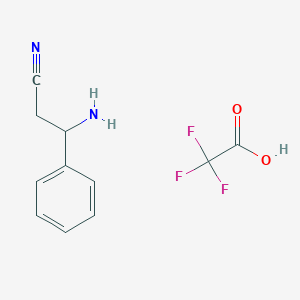
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
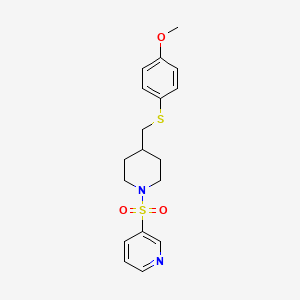
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2582679.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2582680.png)
![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)

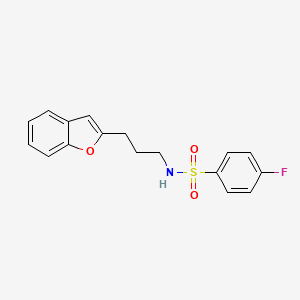
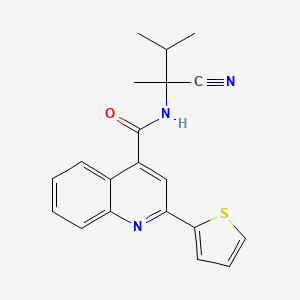
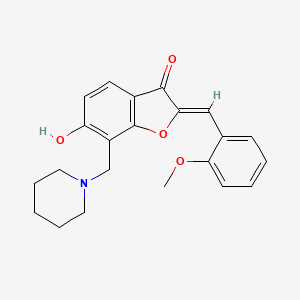
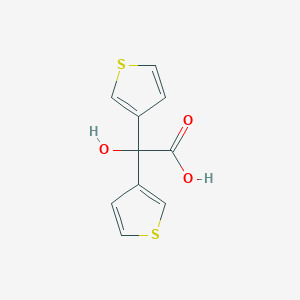
![2-methyl-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]propanamide](/img/structure/B2582694.png)
